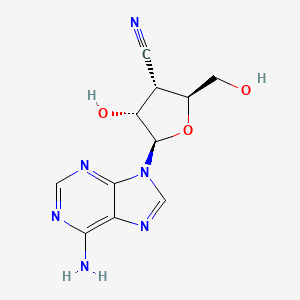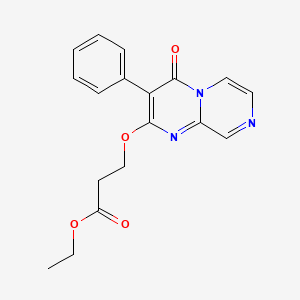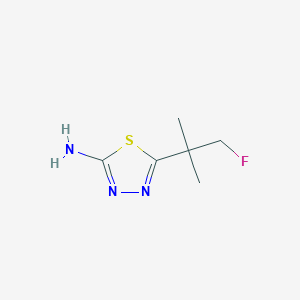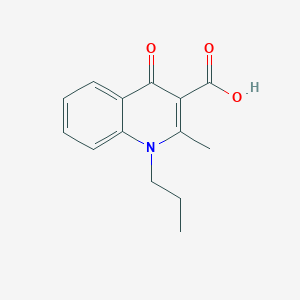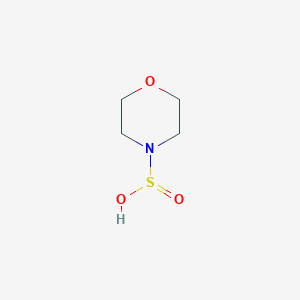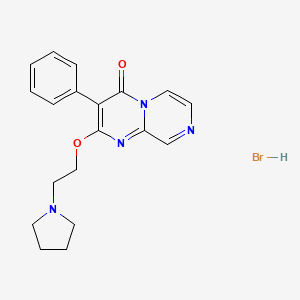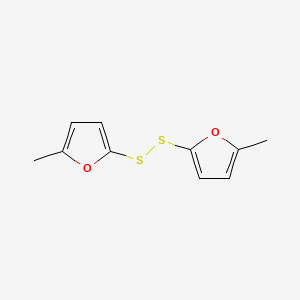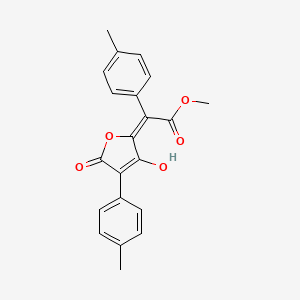
Benzeneacetic acid, alpha-(3-hydroxy-4-(4-methylphenyl)-5-oxo-2(5H)-furanylidene)-4-methyl-, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is a complex organic compound that features a furan ring substituted with hydroxy, oxo, and p-tolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate typically involves multi-step organic reactions. One common approach is the condensation of p-tolylacetic acid with a suitable furan derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings.
化学反応の分析
Types of Reactions
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
科学的研究の応用
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is unique due to its combination of functional groups and the presence of the furan ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
特性
CAS番号 |
37542-24-8 |
|---|---|
分子式 |
C21H18O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
methyl (2E)-2-[3-hydroxy-4-(4-methylphenyl)-5-oxofuran-2-ylidene]-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C21H18O5/c1-12-4-8-14(9-5-12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-10-6-13(2)7-11-15/h4-11,22H,1-3H3/b19-17+ |
InChIキー |
QDCOZQJSQYAOCF-HTXNQAPBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=C(C=C3)C)\C(=O)OC)/OC2=O)O |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C3=CC=C(C=C3)C)C(=O)OC)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)




